

What is the structure of Cbz-Ala-Ala-Asn (TFA)?

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Compound of Interest

Compound Name: Cbz-Ala-Ala-Asn (TFA)

Cat. No.: B15140590

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An In-depth Technical Guide to the Structure and Application of Cbz-Ala-Ala-Asn (TFA)

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and primary application of the synthetic peptide Cbz-Ala-Ala-Asn, presented as its trifluoroacetate (TFA) salt. The content is intended for researchers, scientists, and professionals in the field of drug development and enzyme kinetics.

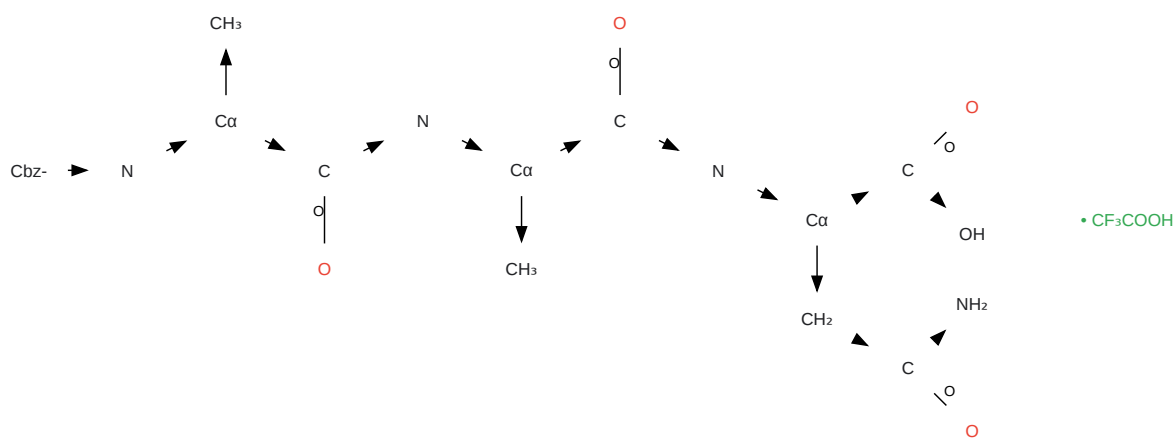
Chemical Structure and Components

Cbz-Ala-Ala-Asn (TFA) is a protected tripeptide. Its structure consists of three key components: the peptide backbone, a carboxybenzyl protecting group, and a trifluoroacetate counterion.

- **Peptide Core: Ala-Ala-Asn** The core of the molecule is a tripeptide with the sequence L-Alanyl-L-Alanyl-L-Asparagine. This sequence is recognized as a substrate by the cysteine protease legumain.[1]
- **N-Terminal Protection: Carboxybenzyl (Cbz)** The N-terminus of the peptide is protected by a carboxybenzyl (Cbz or Z) group. This group is introduced to prevent unwanted reactions at the N-terminal amino group during peptide synthesis and to modify the peptide's properties. [2]
- **Counterion: Trifluoroacetic Acid (TFA)** Trifluoroacetic acid is commonly used during the purification of synthetic peptides by reverse-phase high-performance liquid chromatography (RP-HPLC).[3] It forms a salt with the peptide, which helps to improve its solubility and

stability as a lyophilized powder.[4] The presence of TFA is important to consider as it can influence experimental outcomes.[3]

The chemical structure can be represented as follows:



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Figure 1: Chemical structure of Cbz-Ala-Ala-Asn with TFA.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Cbz-Ala-Ala-Asn (TFA)**.

Property	Value	Source
Molecular Formula	C ₂₀ H ₂₅ F ₃ N ₄ O ₈	[5]
Molecular Weight	522.43 g/mol	[5]
Appearance	White to off-white solid	[2]
Purity (typical)	≥95% (as determined by HPLC)	[3]
Solubility	Soluble in DMSO and water	[2][5]
Storage Conditions	-20°C to -80°C, protected from light and moisture	[2][5]

Experimental Protocols

Synthesis and Purification

The synthesis of Cbz-Ala-Ala-Asn is typically achieved through solid-phase peptide synthesis (SPPS).

Materials:

- Fmoc-Asn(Trt)-Wang resin
- Fmoc-Ala-OH
- Cbz-Ala-OH
- Coupling reagents (e.g., HBTU, HOBT)
- Base (e.g., DIPEA)
- Deprotection solution (e.g., 20% piperidine in DMF)
- Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
- Solvents: DMF, DCM, Ether

- RP-HPLC system with a C18 column

Protocol:

- Resin Swelling: Swell the Fmoc-Asn(Trt)-Wang resin in DMF.
- Fmoc Deprotection: Remove the Fmoc group from the resin-bound asparagine using 20% piperidine in DMF.
- Alanine Coupling: Couple Fmoc-Ala-OH to the free amine of asparagine using a coupling agent like HBTU in the presence of DIPEA.
- Fmoc Deprotection: Remove the Fmoc group from the newly added alanine.
- Cbz-Alanine Coupling: Couple Cbz-Ala-OH to the free amine of the second alanine residue.
- Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail containing TFA.
- Precipitation: Precipitate the crude peptide in cold diethyl ether.
- Purification: Purify the crude peptide by RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.
- Lyophilization: Lyophilize the pure fractions to obtain the final product as a TFA salt.

Characterization

A. High-Performance Liquid Chromatography (HPLC)

- Purpose: To assess the purity of the final product.
- Method: Analytical RP-HPLC is performed using a C18 column with a gradient of acetonitrile in water (both containing 0.1% TFA). The peptide is detected by UV absorbance at ~220 nm. Purity is determined by the relative area of the main peak.

B. Mass Spectrometry (MS)

- Purpose: To confirm the molecular weight of the peptide.

- Method: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used. The observed mass should correspond to the calculated mass of the protonated molecule $[M+H]^+$.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

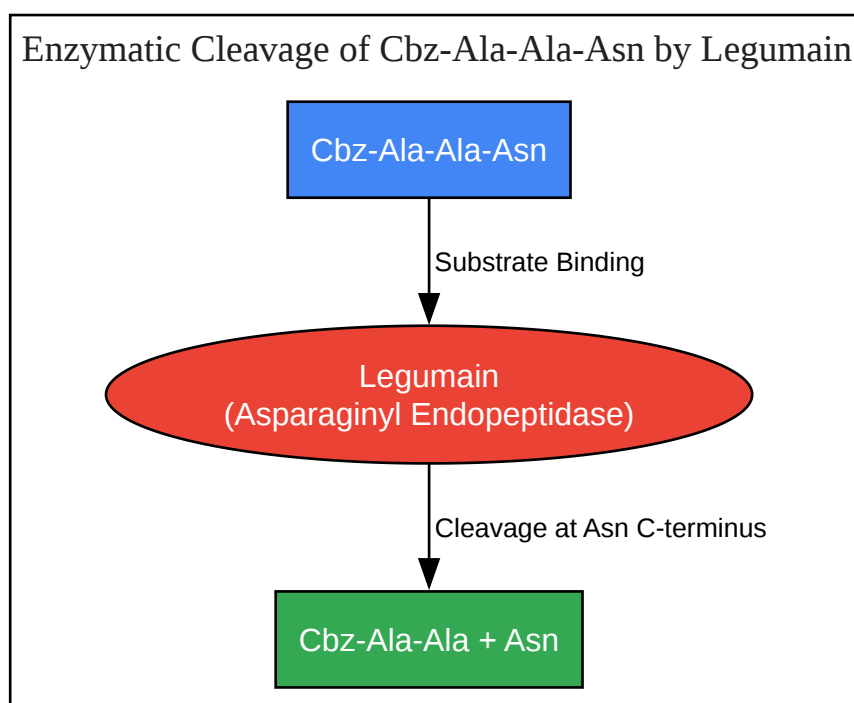
- Purpose: To confirm the structure and sequence of the peptide.
- Method: 1D ^1H and 2D NMR (e.g., COSY, TOCSY) experiments are conducted in a suitable solvent (e.g., DMSO- d_6). The chemical shifts and coupling constants of the protons are assigned to the specific amino acid residues, and the sequential connectivity is confirmed.

D. Fourier-Transform Infrared (FTIR) Spectroscopy

- Purpose: To identify characteristic functional groups and secondary structure elements.
- Method: The FTIR spectrum of the solid peptide is recorded. Characteristic amide I and amide II bands (around $1600\text{--}1700\text{ cm}^{-1}$ and $1500\text{--}1600\text{ cm}^{-1}$, respectively) confirm the peptide backbone. The presence of the Cbz group can also be identified by its characteristic aromatic and carbonyl absorptions.

Application in Legumain Activity Assays

Cbz-Ala-Ala-Asn is a known substrate for legumain (also known as asparaginyl endopeptidase), a cysteine protease that specifically cleaves peptide bonds C-terminal to asparagine residues.^{[6][7]} A fluorogenic derivative, Cbz-Ala-Ala-Asn-AMC (Z-AAN-AMC), is commonly used to measure legumain activity.^{[6][8]}



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Figure 2: Enzymatic cleavage of Cbz-Ala-Ala-Asn by legumain.

Experimental Protocol for Legumain Activity Assay

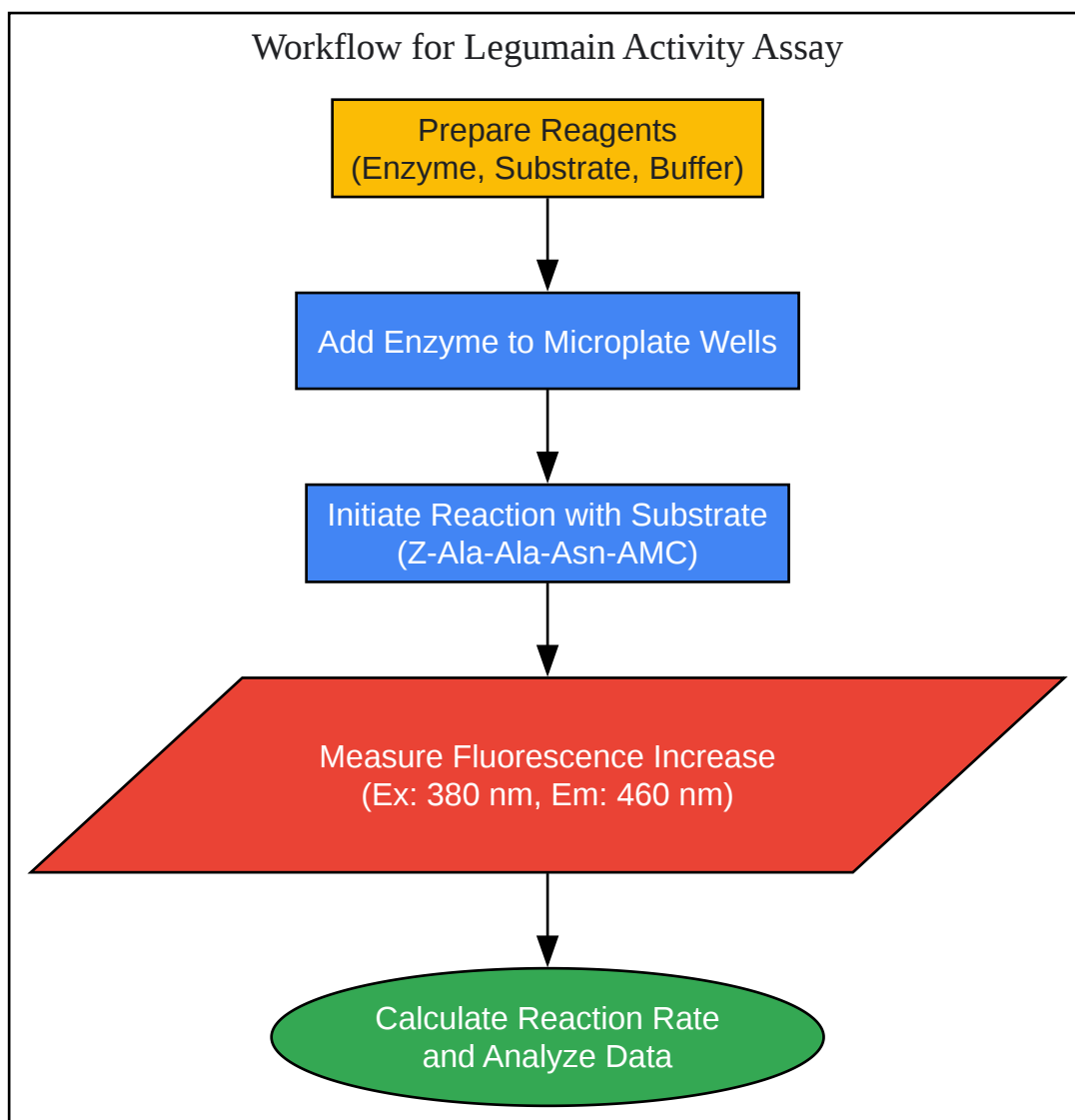
This protocol is adapted from studies using the fluorogenic substrate Z-Ala-Ala-Asn-AMC.[6][7][8]

Materials:

- Recombinant human legumain
- Z-Ala-Ala-Asn-AMC substrate
- Assay buffer (e.g., 50 mM citric acid, 100 mM NaCl, 0.05% Tween-20, pH 5.5)[6]
- Reducing agent (e.g., DTT)
- 96-well black microplate
- Fluorescence plate reader

Protocol:

- Prepare Substrate Stock Solution: Dissolve Z-Ala-Ala-Asn-AMC in DMSO to make a concentrated stock solution.
- Prepare Working Solutions:
 - Dilute the legumain enzyme to the desired concentration in the assay buffer.
 - Dilute the substrate stock solution in the assay buffer to the final working concentration (e.g., 50 μ M).[\[6\]](#)
- Assay Procedure:
 - Pipette the enzyme solution into the wells of the 96-well plate.
 - Add any potential inhibitors and incubate if necessary.
 - Initiate the reaction by adding the substrate working solution to each well.
- Fluorescence Measurement:
 - Immediately place the plate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C).
 - Measure the increase in fluorescence over time at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[\[6\]](#)
- Data Analysis:
 - Calculate the rate of reaction (RFU/min) from the linear portion of the fluorescence curve.
 - Determine kinetic parameters such as K_m and V_{max} by measuring the reaction rates at various substrate concentrations.



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Figure 3: Experimental workflow for a legumain activity assay.

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